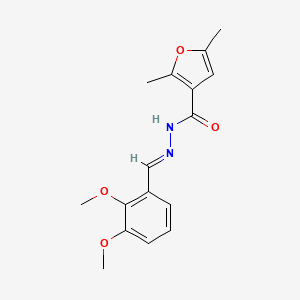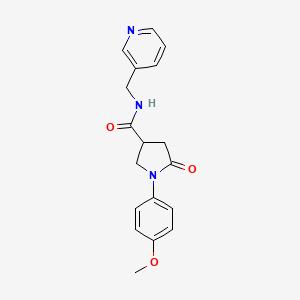
2,6-diisopropyl-4-(4-morpholinylmethyl)phenol
説明
Synthesis Analysis
The synthesis of compounds similar to 2,6-diisopropyl-4-(4-morpholinylmethyl)phenol involves various chemical reactions, including the Mannich reaction, which is catalyzed by bases such as NaOH. For example, starting with 4-t-butylphenol, morpholine, and formaldehyde, compounds like 4-t-butyl-2,6-bis(4-morpholinomethyl)-phenol can be synthesized, achieving yields up to 83.8% under optimum conditions (Zhang Yi-wei, 2005).
Molecular Structure Analysis
The molecular structure of compounds related to 2,6-diisopropyl-4-(4-morpholinylmethyl)phenol has been determined using various spectroscopic methods, including IR, ~(13)CNMR, and ~1HNMR. These techniques provide detailed insights into the molecular architecture and functional groups present in the compound (Zhang Yi-wei, 2005).
Chemical Reactions and Properties
The chemical properties of 2,6-diisopropyl-4-(4-morpholinylmethyl)phenol derivatives involve their reactivity in various chemical reactions. For instance, the synthesis of propofol, a related compound, through the isopropylation of phenol over acid catalysts, showcases the type of chemical transformations these compounds can undergo (K. Y. Nandiwale & V. Bokade, 2014).
Physical Properties Analysis
The physical properties such as solubility, vapor pressure, and hydrophobicity (log K(ow)) of compounds structurally similar to 2,6-diisopropyl-4-(4-morpholinylmethyl)phenol have been investigated to predict their behavior in various environments, including aquatic ecosystems (J. Lalah et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 2,6-diisopropyl-4-(4-morpholinylmethyl)phenol derivatives, have been studied. For example, the synthesis and thermal degradation of oligo-2-[(4-morpholin-4-yl-phenyl)imino]methylphenol and its oligomer-metal complex compounds have been explored, providing insights into their conductive and thermal properties (I. Kaya, S. Çulhaoğlu, & M. Gül, 2006).
科学的研究の応用
Anesthesia and Sedation
- Propofol is extensively used in anesthesia. Kay et al. (1985) reported its use for induction and maintenance of anesthesia, highlighting its faster recovery compared to other agents and its impact on plasma cortisol concentration (Kay et al., 1985).
- Grandhi and Abd-Elsayed (2019) discussed propofol's broader applications beyond induction, including uses for headaches and analgesia, emphasizing its influence on GABA and NMDA receptors (Grandhi & Abd-Elsayed, 2019).
Biochemical Interactions
- Momo et al. (2002) explored the interaction of propofol with liposomes, revealing its lipophilic nature and its varying effects on lipid organization in biological membranes (Momo et al., 2002).
- Baker (2011) synthesized and compared propofol analogs for anticonvulsant effects, indicating the potential for modified propofol compounds in seizure management (Baker, 2011).
Pharmacological Insights
- Vargo et al. (2009) assessed the safety and efficacy of propofol for procedural sedation, emphasizing the importance of proper administration and patient selection (Vargo et al., 2009).
- Bajpai et al. (2005) investigated propofol's mass spectral fragmentation patterns, contributing to understanding its pharmacokinetics and pharmacodynamics (Bajpai et al., 2005).
Environmental and Chemical Analysis
- Boehme et al. (2010) synthesized nonylphenol isomers, including derivatives of 2,6-diisopropyl-4-nitrophenol, for environmental studies, highlighting the significance of structural variation on environmental impact (Boehme et al., 2010).
Membrane Protective Activities
- Buravlev et al. (2017) synthesized new amide derivatives of 2,6-diisobornylphenol, demonstrating their membrane protective and antioxidant activities, indicating potential pharmacological applications (Buravlev et al., 2017).
特性
IUPAC Name |
4-(morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-12(2)15-9-14(10-16(13(3)4)17(15)19)11-18-5-7-20-8-6-18/h9-10,12-13,19H,5-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRAQSNXAOYDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217531 | |
| Record name | 2,6-Bis(1-methylethyl)-4-(4-morpholinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Morpholin-4-ylmethyl)-2,6-di(propan-2-yl)phenol | |
CAS RN |
347381-86-6 | |
| Record name | 2,6-Bis(1-methylethyl)-4-(4-morpholinylmethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347381-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis(1-methylethyl)-4-(4-morpholinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



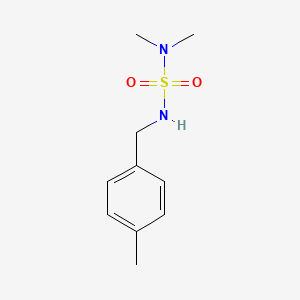
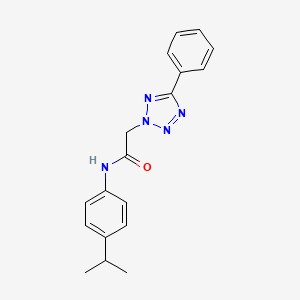
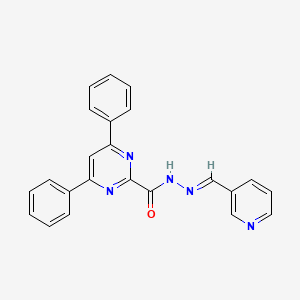
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570867.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5570871.png)
![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5570888.png)
![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)
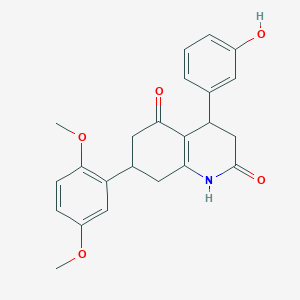
![({4-ethyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5570923.png)
![3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)
